5-Norbornene-2-acetic acid succinimidyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

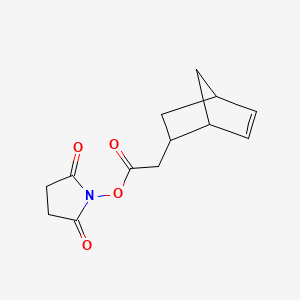

(2,5-dioxopyrrolidin-1-yl) 2-(2-bicyclo[2.2.1]hept-5-enyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-11-3-4-12(16)14(11)18-13(17)7-10-6-8-1-2-9(10)5-8/h1-2,8-10H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGNOQQTUYLDKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2CC3CC2C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Norbornene-2-acetic acid succinimidyl ester: A Bifunctional Linker for Advanced Bioconjugation

Foreword: Bridging Traditional Bioconjugation with Bioorthogonal Chemistry

In the landscape of modern drug development, diagnostics, and fundamental biological research, the ability to specifically and stably link molecules to proteins, antibodies, and other biomolecules is paramount. For years, N-Hydroxysuccinimide (NHS) esters have been a cornerstone of bioconjugation, prized for their ability to efficiently form robust amide bonds with primary amines on biomolecules. However, the increasing complexity of biological questions and therapeutic designs demands more sophisticated tools. 5-Norbornene-2-acetic acid succinimidyl ester emerges as a pivotal reagent at this intersection, offering the reliability of established NHS chemistry coupled with the powerful capabilities of bioorthogonal click chemistry. This guide provides a comprehensive technical overview of this versatile bifunctional linker, from its core chemical principles to practical, field-proven applications for researchers, scientists, and drug development professionals.

Core Principles and Chemical Profile

This compound is a molecule engineered with two distinct reactive functionalities. This dual nature is the key to its utility, allowing for a two-stage sequential or orthogonal conjugation strategy.

The Amine-Reactive NHS Ester Moiety

The succinimidyl ester is a highly efficient activating group for the carboxylic acid. It reacts readily with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.[1][] This reaction is a classic nucleophilic acyl substitution.[1]

Mechanism of Action: Aminolysis vs. Hydrolysis

The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming the desired amide linkage.[3] However, this reaction is in direct competition with hydrolysis, where water acts as the nucleophile, cleaving the ester and rendering the molecule inactive for conjugation.[4] The efficiency of the desired aminolysis is therefore highly dependent on optimizing reaction conditions to favor the reaction with the amine over water.[5]

Caption: Mechanism of NHS ester aminolysis competing with hydrolysis.

The Bioorthogonal Norbornene Moiety

The norbornene group is a strained alkene that is stable under most biological conditions but highly reactive in specific "click chemistry" reactions.[1][6] Its most prominent application is in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine derivatives.[7][8] This reaction is exceptionally fast, highly selective, and proceeds efficiently in aqueous environments without the need for catalysts, making it ideal for applications in living systems.[3]

Caption: Bioorthogonal norbornene-tetrazine ligation workflow.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅NO₄ | [1][9] |

| Molecular Weight | 249.26 g/mol | [1][9] |

| CAS Number | 1234203-45-2 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 115-120 °C | [1] |

| Storage Temperature | 2-8°C, desiccated | [1][6] |

Experimental Design and Protocols

Successful conjugation requires careful consideration of several experimental parameters. The following sections provide both foundational knowledge and a detailed protocol for a typical protein conjugation experiment.

Critical Parameters for NHS Ester Conjugation

-

pH: This is the most critical factor. The reaction with primary amines is most efficient at a pH of 8.0-9.0.[10] Below pH 7, most primary amines are protonated (-NH₃⁺) and non-nucleophilic, drastically slowing the reaction. Above pH 9.0, the rate of NHS ester hydrolysis increases significantly, reducing the yield of the desired conjugate.[4] A pH of 8.3-8.5 is often a good starting point.[10]

-

Buffer Choice: It is imperative to use a buffer that does not contain primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine will compete with the target biomolecule for the NHS ester, leading to failed conjugations.[10] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, and borate buffers.[][10]

-

Solvent: this compound has limited solubility in aqueous buffers. Therefore, it must first be dissolved in a small amount of a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the reaction mixture.[10] It is crucial to use anhydrous solvents, as any water content will prematurely hydrolyze the NHS ester.

-

Molar Ratio: The optimal molar ratio of NHS ester to biomolecule depends on the number of available primary amines on the target and the desired degree of labeling (DOL). A 10-20 fold molar excess of the NHS ester over the protein is a common starting point for optimization.[]

Step-by-Step Protocol for Antibody Conjugation

This protocol provides a general workflow for conjugating this compound to an antibody, such as IgG.

Materials:

-

Antibody (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous DMSO

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25 desalting column)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody solution is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.[10] If the antibody is in a buffer containing Tris or other primary amines, it must be exchanged into PBS via dialysis or a desalting column.

-

-

NHS Ester Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 2.5 mg of the ester in 1 mL of anhydrous DMSO. Vortex to ensure it is fully dissolved.

-

-

Conjugation Reaction:

-

Adjust the pH of the antibody solution to ~8.3 by adding a calculated volume of the 0.1 M Sodium Bicarbonate reaction buffer.

-

While gently vortexing the antibody solution, add the desired volume of the 10 mM NHS ester stock solution. A starting point is a 10-fold molar excess of the ester to the antibody.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the reaction and quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification:

-

Separate the norbornene-conjugated antibody from unreacted ester and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[][10] The conjugated antibody will elute in the void volume.

-

-

Characterization:

-

Determine the concentration of the conjugated antibody using a spectrophotometer at 280 nm.

-

The degree of labeling can be assessed using techniques such as mass spectrometry.

-

Applications and Field-Proven Insights

The true power of this compound lies in its ability to enable two-step labeling strategies for a variety of advanced applications.

Targeted Drug Delivery

In the development of antibody-drug conjugates (ADCs), this linker can be used to first attach the norbornene handle to the antibody. Subsequently, a tetrazine-modified cytotoxic drug can be "clicked" onto the norbornene-antibody conjugate. This modular approach allows for the separate optimization of the antibody and the drug-linker, potentially streamlining the development process. The high stability of the norbornene group and the rapid, bioorthogonal nature of its reaction with tetrazine are highly advantageous for creating stable and precisely defined ADCs.[11][12]

Live-Cell and Super-Resolution Imaging

A significant challenge in live-cell imaging is the specific labeling of proteins with fluorescent probes without disrupting cellular processes. Using this bifunctional linker, a protein of interest can be modified with a norbornene group. Then, a tetrazine-conjugated fluorescent dye can be introduced to the live cells, which will specifically react with the norbornene-tagged protein.[7] This pre-targeting approach minimizes the exposure of cells to potentially disruptive fluorescent probes and allows for highly specific labeling. This strategy is particularly powerful for super-resolution microscopy techniques, where high signal-to-noise ratios are critical for achieving nanoscale resolution.[13]

Assembly of Complex Biomaterials

The norbornene moiety can also participate in other reactions, such as photo-initiated thiol-ene reactions, which are used to form hydrogels for tissue engineering and 3D cell culture. By conjugating norbornene groups to proteins or peptides, these biomolecules can be precisely incorporated into the hydrogel matrix, creating a more biologically relevant microenvironment for cells.

Troubleshooting and Best Practices

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Conjugation Efficiency | - pH of the reaction is too low (<7.5).- Buffer contains primary amines (e.g., Tris).- NHS ester was hydrolyzed before or during the reaction.- Low protein concentration. | - Adjust pH to 8.3-8.5 using a non-amine buffer.- Perform buffer exchange into PBS or bicarbonate buffer.- Prepare NHS ester solution in anhydrous DMSO/DMF immediately before use.- Concentrate protein to >2 mg/mL. |

| Precipitation of Protein | - Organic solvent (DMSO/DMF) concentration is too high.- The modification alters protein solubility. | - Keep the final concentration of the organic solvent below 10%.- Add the NHS ester solution slowly while vortexing.- Perform a small-scale test reaction to assess solubility. |

| No Bioorthogonal Reaction | - The norbornene group was compromised during conjugation or storage. | - Ensure that subsequent reaction conditions are compatible with the stability of the norbornene moiety.- Confirm successful initial conjugation via mass spectrometry. |

Conclusion: A Versatile Tool for Modern Bioconjugation

This compound represents a powerful convergence of robust, traditional bioconjugation chemistry and the precision of modern bioorthogonal reactions. Its dual functionality provides researchers with a versatile tool to construct complex bioconjugates for a wide array of applications, from targeted therapeutics to advanced cellular imaging. By understanding the core chemical principles and carefully optimizing experimental conditions, scientists can leverage this reagent to push the boundaries of their research and development efforts.

References

-

Devaraj, N. K., et al. (2008). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. Bioconjugate Chemistry, 19(12), 2297–2299. Available at: [Link]

-

Scientific Laboratory Supplies. (n.d.). This compound, 97%. Retrieved from [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Wieczorek, S., et al. (2019). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. Communications Biology, 2(1), 277. Available at: [Link]

-

Li, J., et al. (2022). Norbornene-tetrazine ligation chemistry for controlling RNA-guided CRISPR systems. Chemical Science, 13(30), 8829–8837. Available at: [Link]

-

Akorn. (n.d.). Conjugating CODEX® tags on antibodies of choice. Retrieved from [Link]

-

University of Rochester Medical Center. (2015). Flow Cytometry Protocol Antibody Conjugation Protocol. Retrieved from [Link]

-

Fairbanks, B. D., et al. (2009). A versatile synthetic platform for generating engineered hydrogels. Advanced Materials, 21(48), 5005-5010. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wagner, A. M., et al. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. Langmuir, 30(43), 12886–12894. Available at: [Link]

-

Han, H. S., et al. (2010). Development of a bioorthogonal and highly efficient conjugation method for quantum dots using tetrazine-norbornene cycloaddition. Journal of the American Chemical Society, 132(23), 7838–7839. Available at: [Link]

-

Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 53(15), 3583–3586. Available at: [Link]

-

Boll, L. B., & Raines, R. T. (2022). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem, 23(14), e202200258. Available at: [Link]

-

Wang, M., et al. (2020). Recent Progress in Bio-Responsive Drug Delivery Systems for Tumor Therapy. Polymers, 12(1), 193. Available at: [Link]

-

An, F. F., et al. (2021). Peptide-Enabled Targeted Delivery Systems for Therapeutic Applications. Frontiers in Bioengineering and Biotechnology, 9, 755255. Available at: [Link]

Sources

- 1. This compound 97 1234203-45-2 [sigmaaldrich.com]

- 3. Norbornene-tetrazine ligation chemistry for controlling RNA-guided CRISPR systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. help.lumiprobe.com [help.lumiprobe.com]

- 5. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. Norbornene-tetrazine ligation chemistry for controlling RNA-guided CRISPR systems - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. This compound | C13H15NO4 | CID 88900274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 11. Peptide-Enabled Targeted Delivery Systems for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Progress in Bio-Responsive Drug Delivery Systems for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Norbornene-2-acetic acid succinimidyl ester: A Heterobifunctional Tool for Advanced Conjugation Chemistries

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the chemical properties, reactivity, and applications of 5-Norbornene-2-acetic acid succinimidyl ester. Designed for professionals in research and drug development, this guide moves beyond simple data recitation to provide a foundational understanding of the molecule's utility, grounded in mechanistic principles and field-proven methodologies.

Core Concept: The Power of Dual Reactivity

This compound is a heterobifunctional crosslinking agent, a molecular tool engineered with two distinct and orthogonally reactive ends. This duality is the cornerstone of its versatility.

-

An Amine-Reactive Head: The N-hydroxysuccinimide (NHS) ester is a well-established functional group that reacts efficiently and specifically with primary amines (e.g., the side chain of lysine residues in proteins) to form highly stable amide bonds.[1]

-

A Bioorthogonal Tail: The norbornene group is a strained alkene, primed for participation in "click chemistry" reactions. Its high ring strain allows for rapid and specific ligation with tetrazine partners in an inverse-electron-demand Diels-Alder cycloaddition, a reaction that proceeds without the need for cytotoxic copper catalysts.[1]

This architecture enables a powerful, two-stage approach to molecular assembly. First, a biomolecule of interest is "tagged" with the norbornene handle via the amine-reactive NHS ester. Second, this tagged biomolecule can be precisely conjugated to another molecule bearing a tetrazine group in a complex biological milieu with minimal off-target reactions.

Physicochemical Properties: A Data-Driven Overview

A precise understanding of the compound's physical and chemical characteristics is critical for experimental design, dictating everything from solvent choice to storage protocols.

| Property | Value | Source(s) |

| Synonyms | NHS-Norbornene, Bicyclo[2.2.1]hept-5-ene-2-acetic acid N-hydroxysuccinimide ester | |

| Molecular Formula | C₁₃H₁₅NO₄ | [2] |

| Molecular Weight | 249.26 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 115-120 °C | |

| Solubility | Soluble in anhydrous DMSO and DMF | [3][4] |

| Purity | Typically ≥97% | |

| Storage Conditions | 2-8°C or -20°C, under inert gas, protected from moisture and light | [5] |

Expert Insight: The paramount consideration for this reagent is its sensitivity to moisture.[6] The NHS ester group readily hydrolyzes in aqueous environments, rendering the molecule inert for its primary amine-coupling function. Therefore, stringent anhydrous conditions must be maintained during storage and handling. Always allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

Reaction Mechanisms and Experimental Causality

The Amine-Coupling Reaction: Forming the Covalent Link

The conjugation process is initiated by the reaction between the NHS ester and a primary amine. This is not merely a mixing of reagents; it is a nucleophilic acyl substitution that is highly dependent on environmental conditions.

The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the succinimidyl ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[7]

Causality Behind Experimental Choices:

-

pH is Critical: The reaction is most efficient in the pH range of 7.2 to 9.0, with an optimal window often cited as pH 8.3-8.5.[7][8] Below this range, the primary amine is protonated (-NH₃⁺), making it a poor nucleophile and significantly slowing the reaction. Above this range, the rate of NHS ester hydrolysis increases dramatically, consuming the reagent before it can react with the target amine.[6][8]

-

Buffer Selection is Non-Negotiable: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible. They will act as competing nucleophiles, quenching the NHS ester and reducing the labeling efficiency of the target molecule.[6] Amine-free buffers like phosphate-buffered saline (PBS), borate, or carbonate buffers are mandatory.

Caption: Mechanism of NHS ester reaction with a primary amine.

The Bioorthogonal Ligation: The "Click" Reaction

Once the protein or molecule is functionalized with the norbornene moiety, it is ready for the second stage of conjugation. The strained double bond of the norbornene ring is highly reactive toward tetrazines in an inverse-electron-demand Diels-Alder reaction. This reaction is classified as "bioorthogonal" because it occurs rapidly and with high specificity in complex biological systems without interfering with native biochemical processes.[1]

Field Applications: From Basic Research to Therapeutics

The unique properties of this compound enable a wide array of applications.

-

Antibody-Drug Conjugates (ADCs): In this paradigm, an antibody is first labeled with the norbornene group. Subsequently, a potent cytotoxic drug functionalized with a tetrazine can be "clicked" onto the antibody.[9] This strategy allows for the targeted delivery of chemotherapy directly to cancer cells, sparing healthy tissue.[10]

-

Advanced Bio-imaging: Fluorophores or imaging agents can be attached to antibodies or other targeting proteins, allowing for precise visualization of cellular components and processes.[11]

-

Hydrogel Formation and Biomaterials: The norbornene group can participate in polymer formation through Ring-Opening Metathesis Polymerization (ROMP). This allows for the creation of crosslinked hydrogels with tunable properties, which are invaluable as scaffolds for 3D cell culture and tissue engineering.

-

Surface Immobilization: Proteins and other biomolecules can be covalently attached to surfaces for the development of biosensors, diagnostic arrays, and affinity chromatography matrices.

A Self-Validating Protocol for Protein Labeling

This protocol provides a robust starting point for labeling an antibody or other protein. Optimization of the molar excess of the NHS ester may be required to achieve the desired degree of labeling (DOL).

A. Reagent and Buffer Preparation (The Foundation)

-

Protein Preparation: The protein of interest (e.g., an IgG antibody) should be in an amine-free buffer (e.g., 0.1 M Phosphate Buffer, 150 mM NaCl, pH 8.3). A typical concentration is 1-10 mg/mL.[6] If the protein is in an incompatible buffer like Tris, it must be exchanged via dialysis or a desalting column.

-

NHS Ester Stock Solution: Equilibrate the vial of this compound to room temperature before opening. Immediately prepare a stock solution (e.g., 10 mg/mL) in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][4] This solution is highly susceptible to hydrolysis and should be used without delay. Do not store aqueous solutions of the reagent.

B. The Conjugation Reaction (The Core Process)

-

Molar Ratio Calculation: Determine the molar excess of NHS ester needed. For antibodies, a 15- to 20-fold molar excess is a common starting point.[6]

-

Example Calculation: For 1 mL of a 2 mg/mL IgG solution (MW ≈ 150,000 g/mol ), you have 13.3 nmol of IgG. A 20-fold excess would require 266 nmol of NHS-Norbornene (MW = 249.26 g/mol ), which is approximately 66.3 µg.

-

-

Reaction Initiation: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

-

Incubation: Allow the reaction to proceed for 1 hour at room temperature or 2-4 hours at 4°C, protected from light.[3]

C. Purification (Ensuring a Clean Product)

-

Removal of Unreacted Reagent: It is critical to remove unreacted NHS ester and the N-hydroxysuccinimide byproduct. This is typically achieved using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[12] Dialysis is also a suitable method.

-

Storage: Store the purified norbornene-labeled protein at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol if necessary) for long-term storage.

Caption: Standard workflow for protein labeling.

References

-

5-Norbornene-2-endo,3-exo-dicarboxylic acid | C9H10O4 | CID 12553357 . PubChem. [Link]

-

This compound, 97% . Scientific Laboratory Supplies. [Link]

-

NHS ester protocol for labeling proteins . Abberior. [Link]

-

This compound | C13H15NO4 | CID 88900274 . PubChem. [Link]

-

Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester . Fluidic Sciences. [Link]

-

Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates . National Institutes of Health (NIH). [Link]

-

NHS-ester-protein-labeling . Protocols.io. [Link]

-

Context‐Dependence of the Reactivity of Cysteine and Lysine Residues . DSpace@MIT. [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules . Interchim. [Link]

-

Bioconjugates: Examples & Applications . Single Use Support. [Link]

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. This compound | C13H15NO4 | CID 88900274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

- 4. interchim.fr [interchim.fr]

- 5. 5-Norbornene-2-NHS Ester (26% exo; 73% endo), 457630-22-7 | BroadPharm [broadpharm.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. fluidic.com [fluidic.com]

- 9. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. susupport.com [susupport.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. NHS-ester-protein-labeling [protocols.io]

An In-depth Technical Guide to Norbornene-Tetrazine Click Chemistry

Introduction: The Rise of Bioorthogonal Chemistry and the IEDDA Reaction

In the intricate world of biological research and drug development, the ability to selectively modify biomolecules within their native environment is paramount. This need has given rise to the field of bioorthogonal chemistry, which encompasses chemical reactions that can proceed in living systems without interfering with endogenous biochemical processes[1][2][3]. Among the elite class of bioorthogonal reactions, the inverse electron demand Diels-Alder (IEDDA) reaction between a norbornene derivative and a 1,2,4,5-tetrazine has emerged as a particularly powerful tool[3][4][5].

First reported as a bioorthogonal coupling reaction in 2008[1][6], this ligation stands out for its exceptionally fast reaction kinetics, catalyst-free nature, and high specificity, making it ideal for applications ranging from live-cell imaging to the construction of complex biomaterials and antibody-drug conjugates (ADCs)[4][6][7][8]. This guide provides a comprehensive technical overview of the norbornene-tetrazine click chemistry, delving into its core mechanism, kinetic properties, practical applications, and detailed experimental protocols to empower researchers in their scientific endeavors.

Pillar 1: The Core Mechanism - A Symphony of Electrons

The norbornene-tetrazine ligation is a specific type of [4+2] cycloaddition. Unlike the classical Diels-Alder reaction, the IEDDA reaction involves an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the norbornene)[3][6][9]. This electronic arrangement is key to its rapid kinetics and bioorthogonality.

The reaction proceeds through a concerted, yet asynchronous, transition state. The key steps are:

-

[4+2] Cycloaddition: The tetrazine and norbornene undergo a cycloaddition to form a highly strained, unstable bicyclic intermediate[10].

-

Retro-Diels-Alder Elimination: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂)[10].

-

Product Formation: The subsequent intermediate quickly rearranges to form a stable dihydropyrazine product, which can then oxidize to the final pyridazine adduct[6][10]. The release of N₂ gas is a significant thermodynamic driving force for the reaction, rendering it essentially irreversible.

Caption: Mechanism of the Norbornene-Tetrazine IEDDA Reaction.

The reaction's bioorthogonality stems from the fact that neither norbornenes nor tetrazines have readily available reaction partners within biological systems, ensuring that the ligation is highly specific to the intended targets[7][11].

Pillar 2: Reaction Kinetics and Performance Metrics

The hallmark of the norbornene-tetrazine ligation is its exceptionally rapid rate. The second-order rate constants (k₂) are highly dependent on the electronic properties of the substituents on both reactants. Electron-withdrawing groups on the tetrazine and electron-donating groups on the norbornene can significantly accelerate the reaction[2][12].

| Bioorthogonal Reaction | Typical k₂ (M⁻¹s⁻¹) | Key Features & Causality |

| Norbornene-Tetrazine Ligation | 0.04 - 1.9[13][14][15] | Extremely Fast & Catalyst-Free: The inverse electron demand nature and the release of N₂ gas provide a strong thermodynamic driving force. Ideal for low concentration applications in vivo.[1][4] |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~10⁻³ - 1 | Catalyst-Free: Relies on ring strain in the cyclooctyne to proceed. Slower than IEDDA but still widely used.[2][3] |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | ~10² - 10³ | Fast but Requires Catalyst: The copper catalyst can be cytotoxic, limiting its in vivo applications without careful ligand design.[3][16] |

| Staudinger Ligation | ~10⁻³ - 10⁻² | First Bioorthogonal Reaction: Relatively slow kinetics and potential for air oxidation of phosphine reagents limit its use for rapid labeling.[3][5] |

Factors Influencing Reaction Rate & Yield:

-

Solvent: Polar protic solvents like water and methanol can accelerate the reaction[12]. The reaction is compatible with a wide range of aqueous and organic solvents[6].

-

Temperature: While many reactions proceed efficiently at room temperature or 37°C, gentle heating can increase the rate. However, the thermal stability of the biomolecules must be considered[12].

-

pH: The ligation is generally stable and efficient across a physiological pH range (pH 4-9)[12].

-

Stoichiometry: While a 1:1 ratio is theoretical, using a slight excess (2- to 10-fold) of one component, typically the tetrazine-fluorophore or small molecule, can drive the reaction to completion, especially when labeling a low-concentration biomolecule[5]. However, a large excess of tetrazine can sometimes lead to unexpected 1:2 adducts (norbornene:tetrazine)[10][12][17].

Pillar 3: Experimental Protocols and Self-Validation

A key aspect of trustworthy science is reproducible methodology. Below is a detailed, field-proven protocol for the conjugation of a norbornene-modified biomolecule to a tetrazine-functionalized reporter.

Protocol: Labeling a Norbornene-Modified RNA with a Tetrazine-Fluorophore

This protocol is adapted from methodologies used for RNA modification and labeling[7].

1. Materials & Reagent Preparation:

-

Norbornene-functionalized RNA (NB-RNA): Synthesized or purchased, purified, and quantified. Stored in RNase-free water or buffer.

-

Tetrazine-Fluorophore: Dissolved in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM). Tetrazine solutions are light-sensitive and should be prepared fresh and stored protected from light. A colorless tetrazine solution indicates degradation[12].

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another appropriate RNase-free buffer.

-

Quenching Reagent: A solution of a small molecule norbornene derivative (e.g., 5-norbornene-2-ol) at a high concentration (e.g., 200 mM in formamide) to quench any unreacted tetrazine[7].

2. Step-by-Step Ligation Procedure:

-

In an RNase-free microcentrifuge tube, dilute the NB-RNA to the desired final reaction concentration (e.g., 10-20 µM) in the reaction buffer.

-

Add the Tetrazine-Fluorophore DMSO stock solution to the NB-RNA solution. A 10- to 20-fold molar excess of the tetrazine is typically recommended to ensure efficient labeling of the RNA[7]. The final DMSO concentration should ideally be kept below 10% (v/v) to avoid affecting RNA structure.

-

Incubate the reaction mixture at room temperature (or 37°C) for 20-60 minutes[7]. The progress of the reaction can often be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine[5][18].

-

(Optional but Recommended) Quench the reaction by adding the quenching reagent to consume any excess tetrazine-fluorophore. This is crucial for applications where the free fluorophore could interfere with downstream analysis.

-

Purify the labeled RNA from the excess fluorophore and quenching byproducts using standard methods such as ethanol precipitation, size-exclusion chromatography, or denaturing polyacrylamide gel electrophoresis (PAGE).

3. Validation and Analysis:

-

Gel Electrophoresis: The modification and labeling can be confirmed by a shift in mobility on a denaturing PAGE gel compared to the unlabeled RNA[7].

-

Spectroscopy: Successful conjugation can be confirmed by measuring the absorbance of the fluorophore and the RNA. The disappearance of the tetrazine's visible absorbance peak (~520 nm) is a direct indicator of reaction completion[9].

Caption: Workflow for Norbornene-Tetrazine Bioconjugation.

Applications in Research and Drug Development

The versatility and robustness of the norbornene-tetrazine ligation have led to its adoption across numerous scientific disciplines.

-

Biological Imaging: The ability to attach fluorophores to specific biomolecules has revolutionized cellular and in vivo imaging. The "turn-on" fluorescence observed with some tetrazine probes, where fluorescence increases significantly upon reaction, is particularly advantageous for no-wash imaging applications[4][19]. This has been used for tracking glycans, lipids, proteins, and nucleic acids[1][6][20].

-

Drug Delivery and Therapy: This chemistry is instrumental in constructing antibody-drug conjugates (ADCs) for targeted cancer therapy[6]. It is also used in "click-to-release" systems where an active drug is liberated at a specific site upon reaction[6]. Furthermore, it's a key method for creating injectable, cross-linked hydrogels for localized and sustained drug release[8].

-

Biomaterials and Hydrogel Formation: The rapid and bioorthogonal nature of the reaction is ideal for forming hydrogels for 3D cell culture and tissue engineering[13][21][22]. The reaction allows for hydrogel formation within minutes under cytocompatible conditions, enabling the encapsulation of viable cells[8][13].

-

Pretargeted Imaging: In nuclear medicine, a two-step pretargeting approach is gaining traction. First, a norbornene-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor). Then, a small, radiolabeled tetrazine is injected, which rapidly reacts with the antibody and is cleared quickly from circulation, leading to high target-to-background imaging signals[1][2].

Conclusion: A Keystone of Modern Bioconjugation

The norbornene-tetrazine IEDDA reaction represents a pinnacle of bioorthogonal chemistry. Its unparalleled speed, specificity, and biocompatibility have cemented its role as an indispensable tool for researchers, scientists, and drug development professionals. From elucidating complex biological pathways through live-cell imaging to engineering next-generation drug delivery systems and biomaterials, the applications of this powerful ligation continue to expand. By understanding the fundamental principles of its mechanism, kinetics, and practical execution, the scientific community is well-equipped to harness the full potential of this remarkable chemical transformation.

References

-

Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. [Link]

-

Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA). Creative Biolabs Website. [Link]

-

Zhang, C., et al. (2022). Norbornene-tetrazine ligation chemistry for controlling RNA-guided CRISPR systems. Chemical Science. [Link]

-

Li, J., et al. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry. [Link]

-

Wieczorek, D., et al. (2023). Accessing Functionalized Tetrazines as Click Chemistry Tools: A Synthesis Guide for Chemists and Chemical Biologists. Chemistry – A European Journal. [Link]

-

Li, J., et al. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry. [Link]

-

Roy, S., et al. (2023). Double Click: Unexpected 1:2 Stoichiometry in a Norbornene–Tetrazine Reaction. The Journal of Organic Chemistry. [Link]

-

Alge, D. L., et al. (2013). Synthetically Tractable Click Hydrogels for Three-Dimensional Cell Culture Formed Using Tetrazine–Norbornene Chemistry. Biomacromolecules. [Link]

-

Wang, Y., et al. (2022). Derivatization based on tetrazine scaffolds: synthesis of tetrazine derivatives and their biomedical applications. Organic Chemistry Frontiers. [Link]

-

Knight, J. C., et al. (2015). Reaction kinetics between [18F]NFB and Tz in DMSO. ResearchGate. [Link]

-

Wiessler, M., et al. (2010). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. International Journal of Medical Sciences. [Link]

-

Meyer, J. P., et al. (2016). Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation. Bioconjugate Chemistry. [Link]

-

Semantic Scholar. (n.d.). [3+2] click chemistry approach to tetrazine containing polymers. Semantic Scholar. [Link]

-

Rossin, R., et al. (2018). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Molecules. [Link]

-

ResearchGate. (n.d.). Inverse electron demand Diels-Alder (IEDDA) reactions in peptide chemistry. ResearchGate. [Link]

-

RSC Publishing. (n.d.). [3+2] click chemistry approach to tetrazine containing polymers. RSC Publishing. [Link]

-

Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews. [Link]

-

van der Meer, S. G., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry. [Link]

-

PMC. (2020). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. National Institutes of Health. [Link]

-

Zhang, C., et al. (2022). Norbornene-tetrazine ligation chemistry for controlling RNA-guided CRISPR systems. RSC Publishing. [Link]

-

van der Meer, S. G., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. National Institutes of Health. [Link]

-

Shutter, L. A., et al. (2021). Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). A) Schematic of tetrazine–norbornene click reaction showing conjugated... ResearchGate. [Link]

-

Larnaudie, S. C., et al. (2023). Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling. Polymer Chemistry. [Link]

-

Wang, C., et al. (2018). Injectable Click Polypeptide Hydrogels via Tetrazine-Norbornene Chemistry for Localized Cisplatin Release. MDPI. [Link]

-

Larnaudie, S. C., et al. (2023). Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling. RSC Publishing. [Link]

-

ACS Publications. (2021). Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]

-

Wu, H., & Devaraj, N. K. (2016). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research. [Link]

-

ResearchGate. (2021). Thiol–norbornene photoclick hydrogels for tissue engineering applications. ResearchGate. [Link]

-

National Institutes of Health. (2012). Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities. National Institutes of Health. [Link]

-

Radboud Repository. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Radboud Repository. [Link]

-

Rowan Digital Works. (2024). Synthesis and Photopatterning of Synthetic Thiol-Norbornene Hydrogels. Rowan Digital Works. [Link]

-

PubMed. (2020). Norbornene-Functionalized Chitosan Hydrogels and Microgels via Unprecedented Photoinitiated Self-Assembly for Potential Biomedical Applications. PubMed. [Link]

-

National Institutes of Health. (2021). Tuning Superfast Curing Thiol‐Norbornene‐Functionalized Gelatin Hydrogels for 3D Bioprinting. National Institutes of Health. [Link]

-

ResearchGate. (2024). Hydrogel formation using the tetrazine‐norbornene click chemistry... ResearchGate. [Link]

-

RSC Publishing. (2017). Gelatin hydrogels formed by orthogonal thiol–norbornene photochemistry for cell encapsulation. RSC Publishing. [Link]

-

Roy, S., et al. (2023). Double Click: Unexpected 1:2 Stoichiometry in a Norbornene-Tetrazine Reaction. ResearchGate. [Link]

-

RSC Publishing. (2022). Norbornene-tetrazine ligation chemistry for controlling RNA-guided CRISPR systems. RSC Publishing. [Link]

Sources

- 1. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 7. Norbornene-tetrazine ligation chemistry for controlling RNA-guided CRISPR systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners [medsci.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Norbornene-tetrazine ligation chemistry for controlling RNA-guided CRISPR systems - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02635J [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00320E [pubs.rsc.org]

- 19. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Norbornene Functional Group: A Nexus for Innovation in Bioconjugation

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Traditional Bioconjugation

In the intricate landscape of chemical biology and therapeutics, the ability to selectively and efficiently modify biomolecules is paramount. Bioconjugation—the science of covalently linking molecules—has traditionally relied on reactions targeting abundant functional groups like primary amines or thiols. While effective, these methods often lack site-specificity, leading to heterogeneous products with compromised activity. The advent of bioorthogonal chemistry, a class of reactions that proceed in living systems without interfering with native biochemical processes, has been transformative.[1]

Within this advanced toolkit, the norbornene functional group has emerged as a uniquely versatile and powerful handle. Its high ring strain and distinct reactivity profile enable participation in exceptionally fast and specific ligation reactions, as well as controlled polymerizations, opening new frontiers in drug development, diagnostics, and materials science. This guide provides a deep technical dive into the core chemistries of norbornene, offering field-proven insights into its application, from fundamental principles to detailed experimental protocols.

Molecular Profile of the Norbornene Moiety

Structure, Strain, and Reactivity

Norbornene, or bicyclo[2.2.1]hept-2-ene, is a bridged bicyclic olefin. Its defining feature is the high degree of ring strain in its carbon-carbon double bond, a consequence of its rigid, boat-like conformation. This strain makes the π-bond highly reactive and accessible, serving as the energetic driving force for its participation in reactions that release this strain.[2] This inherent reactivity is the cornerstone of its utility in bioconjugation.

Norbornene derivatives can exist as endo and exo stereoisomers. Kinetic studies have revealed significant differences in their reactivity, with exo isomers generally exhibiting substantially faster reaction rates in inverse-electron-demand Diels-Alder reactions.[3] This stereochemical consideration is a critical parameter for optimizing conjugation efficiency.

Stability and Bioorthogonality

A key prerequisite for any bioorthogonal handle is its stability in a complex biological milieu. Norbornene excels in this regard. It is remarkably stable in aqueous buffers across a wide pH range and is inert to the vast majority of biological nucleophiles, including thiols found in amino acids like cysteine. This stability ensures that norbornene-modified biomolecules do not undergo undesired side reactions, preserving their structure and function until the specific ligation partner is introduced.

The Core Chemistries of Norbornene in Bioconjugation

Norbornene's utility is primarily exploited through three powerful and distinct chemical transformations: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, Ring-Opening Metathesis Polymerization (ROMP), and the thiol-ene reaction.

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The IEDDA reaction between a norbornene (the dienophile) and an electron-deficient 1,2,4,5-tetrazine (the diene) is the most prominent application of norbornene in bioorthogonal chemistry.[4] This reaction is prized for its exceptionally fast kinetics, specificity, and the absence of any cytotoxic catalyst.

Mechanism and Driving Force

The reaction proceeds via a [4+2] cycloaddition to form a transient bicyclic intermediate.[4][5] This intermediate rapidly undergoes a retro-Diels-Alder reaction to eliminate a molecule of dinitrogen gas (N₂).[4][5] The irreversible release of N₂ makes the reaction highly favorable and unidirectional, driving it to completion even at low concentrations.

Causality Behind its Success: Unrivaled Kinetics

The primary reason researchers choose the norbornene-tetrazine ligation is its speed. The second-order rate constants (k₂) for this reaction are among the highest in bioorthogonal chemistry, reaching up to 10³ M⁻¹s⁻¹, thousands of times faster than established methods like copper-free azide-alkyne cycloadditions (SPAAC).[6][7] This rapid ligation enables efficient labeling at low, physiologically relevant concentrations, minimizing off-target effects and perturbation of the biological system.[6][7]

Data Presentation: Comparative Bioorthogonal Reaction Kinetics

| Reaction | Typical k₂ (M⁻¹s⁻¹) | Catalyst Required | Key Features |

| Norbornene-Tetrazine IEDDA | 1 - 1000 | No | Extremely fast, bioorthogonal, irreversible (N₂ release) |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 0.1 - 1.0 | No | Bioorthogonal, good stability, widely used |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 100 - 1000 | Yes (Copper) | Fast, but copper toxicity is a concern for live systems |

| Staudinger Ligation | 0.002 - 0.01 | No | Pioneering reaction, but slow kinetics limit its use |

| Data compiled from sources including BenchChem.[8] |

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful chain-growth polymerization technique that uses the strain of cyclic olefins like norbornene to synthesize well-defined polymers.[] In the context of bioconjugation, ROMP allows for the synthesis of protein-polymer conjugates with precise control over polymer length, composition, and architecture.

Mechanism: "Grafting-From"

The "grafting-from" approach is particularly advantageous. Here, a ROMP initiator is first conjugated to a specific site on a protein. Norbornene-functionalized monomers are then added, and the polymer grows directly from the protein surface in the presence of a metal catalyst (e.g., a Ruthenium-based Grubbs catalyst). This method produces conjugates with a high graft density and low polydispersity, creating a uniform product that is difficult to achieve with traditional "grafting-to" methods.[10][11]

Sources

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of Improved Protein-Polymer Bioconjugates by Ring-Opening Metathesis Polymerization [escholarship.org]

- 11. escholarship.org [escholarship.org]

Mastering Bioconjugation: An In-depth Technical Guide to NHS Ester Stability and Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and efficient coupling of molecules to proteins, peptides, and other biomolecules is paramount. Among the plethora of chemical tools available, N-hydroxysuccinimide (NHS) esters stand out as one of the most widely utilized functionalities for the modification of primary amines.[1][2] Their popularity stems from their ability to form stable amide bonds under relatively mild aqueous conditions.[1][] However, the successful application of NHS ester chemistry hinges on a thorough understanding of its inherent reactivity and, critically, its susceptibility to hydrolysis. This guide provides a deep dive into the core principles of NHS ester chemistry, offering field-proven insights and practical protocols to empower researchers to navigate the delicate balance between efficient conjugation and competing hydrolysis.

The Core Chemistry: A Tale of Two Competing Reactions

The fundamental utility of NHS esters lies in their reaction with primary amines, such as the N-terminus of a polypeptide chain or the side chain of a lysine residue.[2] This reaction, a nucleophilic acyl substitution, proceeds through the attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester.[4] This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[1][4]

However, in an aqueous environment, water molecules can also act as nucleophiles, attacking the NHS ester in a similar fashion. This competing reaction, known as hydrolysis, leads to the formation of an unreactive carboxylic acid and the same NHS leaving group.[2][4] The efficiency of any NHS ester-based bioconjugation is therefore a direct consequence of the kinetic competition between the desired aminolysis and the undesirable hydrolysis.[4]

Caption: Competing reaction pathways for an NHS ester.

Factors Influencing NHS Ester Stability and Reaction Outcome

Navigating the competition between aminolysis and hydrolysis requires careful control over several key experimental parameters.

pH: The Master Variable

The pH of the reaction buffer is the most critical factor governing the success of an NHS ester conjugation.[4][5] It exerts a dual influence on the reaction:

-

Amine Nucleophilicity: Primary amines are only nucleophilic when they are in their unprotonated state (-NH₂). At acidic pH (below 7), they are predominantly protonated (-NH₃⁺) and thus unreactive towards NHS esters.[4][5] As the pH increases into the alkaline range, the concentration of the more reactive unprotonated amine increases, accelerating the rate of aminolysis.[5]

-

Ester Stability: The rate of NHS ester hydrolysis is also highly pH-dependent, increasing significantly with rising pH.[2][6]

This interplay dictates an optimal pH window for most NHS ester conjugations, typically between pH 7.2 and 8.5 .[2][] Within this range, a sufficient concentration of nucleophilic primary amines is present to favor aminolysis, while the rate of hydrolysis remains manageable.[2]

Quantitative Impact of pH and Temperature on NHS Ester Stability

The stability of an NHS ester is often expressed in terms of its half-life (t½), the time it takes for 50% of the reagent to hydrolyze. The following table summarizes the approximate half-lives of NHS esters under various conditions.

| pH | Temperature (°C) | Approximate Half-life |

| 7.0 | 0 | 4-5 hours |

| 7.0 | Ambient | ~7 hours |

| 8.0 | 4 | ~1 hour |

| 8.5 | Room Temperature | 125-180 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | Minutes |

As the data clearly indicates, both increasing pH and temperature dramatically decrease the stability of NHS esters. Lowering the reaction temperature to 4°C can be an effective strategy to slow down hydrolysis, particularly when working with sensitive biomolecules or when longer reaction times are necessary.[4]

Buffer Composition: Avoiding Pitfalls

The choice of buffer is critical to prevent unintended side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester chemistry as they will compete with the target biomolecule for reaction with the ester, significantly reducing conjugation efficiency.[4][5]

Recommended Buffers:

-

Phosphate-buffered saline (PBS)

-

Sodium bicarbonate buffer[5]

-

Sodium phosphate buffer[5]

-

HEPES buffer[2]

-

Borate buffer[2]

Concentration of Reactants

Higher concentrations of the target biomolecule and the NHS ester can favor the desired bimolecular aminolysis reaction over the unimolecular hydrolysis reaction.[4] However, excessively high concentrations of the NHS ester can lead to undesirable side reactions or protein aggregation. A molar excess of the NHS ester over the biomolecule is typically used to drive the reaction to completion, with a 5- to 20-fold excess being a common starting point.[1][4]

A Self-Validating Experimental Protocol for NHS Ester Conjugation

This protocol provides a robust framework for the successful conjugation of an NHS ester to a protein. The principles can be adapted for other amino-containing biomolecules.

Materials

-

Protein or other amino-containing biomolecule

-

NHS ester reagent

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) (for water-insoluble NHS esters)[5]

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or other purification system

Experimental Workflow

Caption: A typical experimental workflow for NHS ester conjugation.

Step-by-Step Methodology

-

Preparation of the Biomolecule Solution:

-

Dissolve the protein or other biomolecule in the chosen amine-free reaction buffer at a suitable concentration (typically 1-10 mg/mL).[5]

-

Ensure the buffer has been adjusted to the desired pH (e.g., 7.5).

-

-

Preparation of the NHS Ester Solution:

-

Crucial: NHS esters are moisture-sensitive. Allow the vial of the NHS ester reagent to equilibrate to room temperature before opening to prevent condensation.[6]

-

Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.[5] The aqueous solution of NHS ester should be used immediately after preparation.[5]

-

The concentration of the stock solution should be high enough to avoid excessive dilution of the reaction mixture (final DMSO/DMF concentration should ideally be <10%).

-

-

Initiation of the Conjugation Reaction:

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[5] The optimal time may need to be determined empirically.

-

-

Quenching the Reaction:

-

To stop the reaction and consume any unreacted NHS ester, add a quenching buffer containing a primary amine.[2] A common choice is to add Tris-HCl to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted NHS ester, the NHS leaving group, and the quenching agent by a suitable method such as gel filtration (desalting column), dialysis, or chromatography.[5]

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conjugation Yield | - Hydrolyzed NHS ester reagent.- Incorrect buffer pH (too low).- Presence of primary amines in the buffer.- Insufficient molar excess of NHS ester. | - Use fresh, properly stored NHS ester.- Verify the pH of the reaction buffer is within the optimal range (7.2-8.5).- Use an amine-free buffer (e.g., PBS, bicarbonate).- Optimize the molar ratio of NHS ester to biomolecule. |

| High Background/Non-specific Labeling | - Excessively high molar excess of NHS ester.- Protein aggregation exposing buried reactive sites. | - Reduce the molar excess of the NHS ester.- Optimize reaction conditions (concentration, temperature) to minimize aggregation.- Ensure thorough purification of the conjugate. |

| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- Changes in protein solubility upon conjugation. | - Keep the final concentration of the organic solvent below 10%.- Perform a small-scale pilot reaction to assess solubility.- Consider using a water-soluble sulfo-NHS ester. |

Best Practices for Storage and Handling of NHS Esters

To ensure the longevity and reactivity of your NHS ester reagents, adhere to the following guidelines:

-

Storage: Store NHS esters at -20°C, desiccated, and protected from light.[]

-

Handling: Before opening, always allow the reagent vial to warm to room temperature to prevent moisture from condensing on the cold powder.[6]

-

Aliquoting: For frequently used reagents, consider aliquoting the powder into smaller, single-use vials to minimize repeated exposure to atmospheric moisture.

-

Solutions: Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[5] Aqueous solutions of NHS esters are not stable and should be used without delay.[5] Solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[5]

By understanding the fundamental chemistry, meticulously controlling reaction conditions, and adhering to best practices for handling and storage, researchers can confidently and successfully employ NHS esters for a wide range of bioconjugation applications, from basic research to the development of novel therapeutics and diagnostics.

References

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. Retrieved from [Link]

Sources

Methodological & Application

A Comprehensive Guide to Protein Labeling with 5-Norbornene-2-acetic acid succinimidyl ester

This technical guide provides a detailed protocol for the covalent modification of proteins with 5-Norbornene-2-acetic acid succinimidyl ester (Norbornene-NHS). It is designed for researchers, scientists, and drug development professionals who wish to introduce a norbornene moiety onto a protein of interest. This modification serves as a versatile handle for subsequent bioorthogonal ligation, most notably the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine-bearing probes.[1][2]

This document outlines the underlying chemistry, provides step-by-step experimental protocols, and discusses critical parameters to ensure successful and reproducible protein labeling.

Introduction: The Power of Bioorthogonal Chemistry

The ability to selectively modify proteins in complex biological environments has revolutionized our understanding of cellular processes and accelerated the development of novel therapeutics. This compound is a key reagent in this field, enabling a two-step labeling strategy.

The Chemistry of NHS Ester Labeling

The core of the initial labeling step is the reaction between the N-hydroxysuccinimide (NHS) ester group and primary amines on the protein.[3] NHS esters are highly reactive towards the unprotonated aliphatic amine groups found at the N-terminus of polypeptides and on the side chain of lysine (Lys, K) residues.[4][5] The reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond, covalently linking the norbornene moiety to the protein and releasing N-hydroxysuccinimide as a byproduct.[6][7]

To ensure the efficiency of this reaction, it is crucial to maintain a slightly basic pH (typically 7.2-8.5).[5][6][8] At this pH, a sufficient proportion of the primary amines are deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester, a competing side reaction, is still manageable.[3][7] It is imperative to use buffers that are free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[4][9]

Caption: Reaction of Norbornene-NHS ester with a protein's primary amine.

The Norbornene Handle for IEDDA

Once the protein is labeled, the norbornene group acts as a dienophile in one of the fastest known bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[10][11] This reaction occurs rapidly and selectively with a 1,2,4,5-tetrazine derivative, even at low concentrations and under physiological conditions, without the need for a catalyst.[10][11][12] This enables the subsequent attachment of a wide array of probes, such as fluorescent dyes, biotin, or drug molecules, to the norbornene-modified protein.[12]

Materials and Reagents

-

This compound: (Store at 2-8°C, protected from moisture).[2]

-

Protein of interest: (Purified, in an amine-free buffer).

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF): (High-quality, amine-free).[8]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate buffer, pH 8.3-8.5.[8][13]

-

Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 7.4.[4]

-

Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis cassettes.[14][15]

-

Phosphate-Buffered Saline (PBS): (For purification and storage).

Experimental Protocols

This section provides a detailed, step-by-step methodology for labeling your protein of interest with this compound.

Caption: Workflow for protein labeling with Norbornene-NHS ester.

Part A: Preparation of Reagents

-

Protein Solution Preparation:

-

Dissolve or buffer exchange your protein of interest into the Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

-

The protein concentration should ideally be between 2-10 mg/mL for optimal labeling efficiency.[8][9] Concentrations below 2 mg/mL can significantly decrease the reaction efficiency.[4][9]

-

Ensure the protein solution is free from any amine-containing stabilizers like Tris, glycine, or ammonium salts.[16][17]

-

-

Norbornene-NHS Ester Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or high-quality, amine-free DMF.[4][16]

-

Vortex briefly to ensure complete dissolution.

-

Crucial: This solution should be prepared immediately before use as NHS esters are susceptible to hydrolysis and are not stable in solution for extended periods.[9][18]

-

Part B: Protein Labeling Reaction

The molar ratio of Norbornene-NHS ester to protein is a critical parameter that needs to be optimized for each specific protein. A typical starting point is a 10- to 20-fold molar excess of the NHS ester.

| Protein Concentration | Recommended Molar Excess (Norbornene-NHS : Protein) |

| 2-5 mg/mL | 20:1 |

| 5-10 mg/mL | 10:1 |

-

While gently stirring or vortexing the protein solution, slowly add the calculated volume of the 10 mM Norbornene-NHS ester stock solution.[9]

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, with continuous gentle stirring and protected from light.[13]

Part C: Quenching and Purification

-

(Optional but Recommended) Quench the Reaction: To stop the labeling reaction and remove any remaining reactive NHS ester, add a quenching solution (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM.[4] Incubate for 15-30 minutes at room temperature.[7]

-

Purify the Conjugate: It is essential to remove unreacted Norbornene-NHS ester and the NHS byproduct.[14][19]

-

Size-Exclusion Chromatography (Desalting Column): This is the most common and efficient method for macromolecules.[8][13] Equilibrate the column with PBS and apply the reaction mixture. The larger protein conjugate will elute first.

-

Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against PBS at 4°C with several buffer changes.[15]

-

Part D: Characterization of the Labeled Protein

Determining the Degree of Labeling (DOL), which is the average number of norbornene molecules per protein, is crucial for downstream applications.

-

Mass Spectrometry (Recommended): This is the most accurate method. By comparing the mass of the unlabeled protein with the labeled protein, the number of attached norbornene moieties can be precisely determined.

-

UV-Vis Spectroscopy (Indirect): Unlike fluorescent dyes, the norbornene group does not have a strong, distinct absorbance in the near-UV or visible range. Therefore, direct DOL calculation via spectroscopy is not feasible. However, this method is critical in the next step if a chromophoric tetrazine is used.

Application: Bioorthogonal Ligation with a Tetrazine Probe

The norbornene-labeled protein is now ready for the IEDDA reaction. This allows for the attachment of a tetrazine-functionalized probe (e.g., a fluorophore for imaging).

Caption: The IEDDA reaction between a norbornene-protein and a tetrazine probe.

Protocol for IEDDA Ligation

-

To the purified norbornene-labeled protein (e.g., 10 µM in PBS), add the tetrazine-probe (typically dissolved in DMSO) at a 5- to 10-fold molar excess.[12]

-

Incubate the reaction at room temperature for 30-60 minutes. The reaction is often complete within minutes.[12]

-

The resulting conjugate can be used directly or purified by size-exclusion chromatography to remove excess tetrazine-probe if necessary.

Troubleshooting

| Problem | Potential Cause | Solution |

| Low Labeling Efficiency (Low DOL) | Protein concentration is too low. | Concentrate the protein to >2 mg/mL.[4][9] |

| Buffer contains primary amines (e.g., Tris). | Buffer exchange protein into an amine-free buffer like PBS, bicarbonate, or HEPES.[4][7] | |

| pH is too low (<7.5). | Ensure the reaction buffer pH is between 8.0 and 8.5.[8][13] | |

| Hydrolyzed Norbornene-NHS ester. | Prepare the NHS ester stock solution immediately before use.[9][18] | |

| Insufficient molar excess of NHS ester. | Increase the molar ratio of Norbornene-NHS to protein. | |

| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 10% (v/v).[7] |

| Protein instability. | Perform the labeling reaction at 4°C for a longer duration.[7] |

References

-

Wang, Y., et al. (2022). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols, 2(8), e523. Retrieved from [Link]

-

The Joseph Lab. (2005). Amine-Reactive Probes. Retrieved from [Link]

-

Plass, T., et al. (2012). Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction. Nature Chemistry, 4(4), 298-304. Retrieved from [Link]

-

Späte, A. K., et al. (2014). Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. ChemBioChem, 15(12), 1754-1763. Retrieved from [Link]

-

Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS Chemical Biology, 9(1), 16-20. Retrieved from [Link]

-

Lang, K., et al. (2012). Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction. Nature Chemistry, 4, 298–304. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4950. Retrieved from [Link]

-

Nakahara, H., et al. (2022). Inverse electron-demand diels-alder reactions of tetrazine and norbornene at the air-water interface. Colloids and Surfaces B: Biointerfaces, 211, 112333. Retrieved from [Link]

-

G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]

-

Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

Li, M., et al. (2014). A feasible approach to evaluate the relative reactivity of NHS-ester activated group with primary amine-derivatized DNA analogue and non-derivatized impurity. Journal of Pharmaceutical and Biomedical Analysis, 98, 132-135. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound 97 1234203-45-2 [sigmaaldrich.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 12. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biotium.com [biotium.com]

- 17. glenresearch.com [glenresearch.com]

- 18. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 19. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

Application Notes and Protocols: A Step-by-Step Guide to Norbornene-Functionalizing Antibodies for Bioorthogonal Applications

Introduction: Unlocking Precision in Antibody Conjugation

In the landscape of targeted therapeutics and advanced diagnostics, the ability to precisely modify antibodies with specific payloads—be it small molecule drugs, imaging agents, or other biomolecules—is paramount. Traditional antibody conjugation methods often target native amino acid residues like lysine or cysteine, leading to heterogeneous products with variable efficacy and pharmacokinetics.[1] Bioorthogonal chemistry offers a powerful alternative, enabling the site-specific labeling of biomolecules in complex biological environments without interfering with native biochemical processes.[2]

This guide details a robust, two-step strategy for the functionalization of antibodies with norbornene moieties, priming them for subsequent, highly efficient and specific bioorthogonal ligation with tetrazine-conjugated molecules. This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is exceptionally fast and proceeds under mild, physiological conditions, making it an ideal tool for researchers, scientists, and drug development professionals.[3][4] We will explore the chemical principles, provide detailed, field-proven protocols, and discuss critical considerations for successful implementation.

The Principle: A Two-Step Bioorthogonal Strategy

The core of this methodology lies in a two-stage process. First, the antibody is functionalized with a norbornene group. This is typically achieved by reacting the primary amine groups of lysine residues on the antibody with a norbornene-N-hydroxysuccinimide (NHS) ester.[5][6] The NHS ester selectively reacts with the nucleophilic amines to form a stable amide bond.

Second, the norbornene-functionalized antibody is ready to react with a tetrazine-conjugated molecule of interest (e.g., a drug, a fluorophore). This reaction, a [4+2] cycloaddition, is a "click chemistry" reaction, characterized by its high speed, specificity, and biocompatibility.[7][8] The strained double bond of the norbornene readily reacts with the electron-deficient tetrazine, leading to a stable conjugate.[9]

Figure 1: Workflow for norbornene functionalization and subsequent tetrazine ligation of antibodies.

Materials and Reagents

Sourcing high-quality reagents is critical for reproducible results. The following table provides a general list of materials and reagents required.

| Reagent/Material | Supplier | Purpose | Storage |

| Monoclonal Antibody | In-house/Commercial | Target protein | 2-8°C or -20/-80°C |

| 5-Norbornene-2-carboxylate NHS Ester | Various | Norbornene functionalization | -20°C, desiccated |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for NHS ester | Room Temperature |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Reaction and storage buffer | Room Temperature |